molecular formula C23H20Cl3N3 B2435112 1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338774-32-6

1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2435112
CAS No.: 338774-32-6
M. Wt: 444.78
InChI Key: GXKKMJISLDTWIZ-UHFFFAOYSA-N
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Description

1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C23H20Cl3N3 and its molecular weight is 444.78. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities , suggesting that this compound may also interact with pathways related to these biological processes.

Pharmacokinetics

Its chemical structure suggests that it may have good bioavailability due to the presence of multiple aromatic rings and halogen atoms, which can enhance membrane permeability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects . Therefore, it’s possible that this compound may have similar effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, changes in pH can affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, high temperatures can increase the compound’s kinetic energy, potentially enhancing its interactions with its targets .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-5,6-dichloro-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3/c1-23(2,3)15-8-6-14(7-9-15)13-29-20-12-18(25)17(24)11-19(20)28-22(29)16-5-4-10-27-21(16)26/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKKMJISLDTWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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